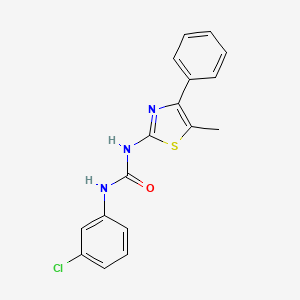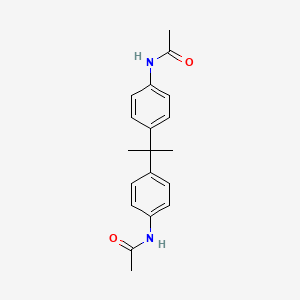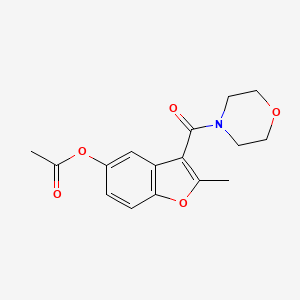
N-(3,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide, commonly known as DCF, is a chemical compound with potential applications in scientific research. It belongs to the class of benzofuran derivatives and has been studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DCF is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. DCF also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cell survival. In addition, it has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects
DCF has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. DCF also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to modulate the immune response by regulating the production of cytokines and chemokines. DCF also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
DCF has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has been shown to have low toxicity and is well-tolerated in animal studies. However, DCF also has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
For the study of DCF include the development of DCF derivatives, investigation of DCF in combination with other therapeutic agents, and further studies to elucidate its mechanism of action.
Synthesis Methods
DCF can be synthesized by reacting 3,5-dichloroaniline with 3-methyl-2-benzofuran-1,4-dione in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
DCF has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis. DCF also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c1-9-13-4-2-3-5-14(13)21-15(9)16(20)19-12-7-10(17)6-11(18)8-12/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTIJOSEMMHRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5863718.png)
![1-[3-(2-thienyl)acryloyl]indoline](/img/structure/B5863723.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5863728.png)
![N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5863735.png)


![4,6,8-trimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5863750.png)
![N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5863757.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B5863765.png)
![N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5863771.png)

